Cas no 854915-47-2 ((1,3-Dibromopropan-2-yl)cyclopentane)
(1,3-Dibromopropan-2-yl)cyclopentane Chemical and Physical Properties
Names and Identifiers
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- (1,3-dibromopropan-2-yl)cyclopentane
- 1,3-dibromopropan-2-ylcyclopentane
- (1,3-Dibromopropan-2-yl)cyclopentane
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- Inchi: 1S/C8H14Br2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-6H2
- InChI Key: NEUCWPJOLVDKPU-UHFFFAOYSA-N
- SMILES: BrCC(CBr)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 83.3
- XLogP3: 4.2
- Topological Polar Surface Area: 0
(1,3-Dibromopropan-2-yl)cyclopentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM427067-100mg |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95%+ | 100mg |
$256 | 2023-01-19 | |
| Chemenu | CM427067-250mg |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95%+ | 250mg |
$353 | 2023-01-19 | |
| Chemenu | CM427067-500mg |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95%+ | 500mg |
$648 | 2023-01-19 | |
| Chemenu | CM427067-1g |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95%+ | 1g |
$822 | 2023-01-19 | |
| Enamine | EN300-364875-0.05g |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95.0% | 0.05g |
$174.0 | 2025-03-18 | |
| Enamine | EN300-364875-0.1g |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95.0% | 0.1g |
$257.0 | 2025-03-18 | |
| Enamine | EN300-364875-0.25g |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
| Enamine | EN300-364875-0.5g |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95.0% | 0.5g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-364875-1.0g |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-364875-2.5g |
(1,3-dibromopropan-2-yl)cyclopentane |
854915-47-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 |
(1,3-Dibromopropan-2-yl)cyclopentane Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (1,3-Dibromopropan-2-yl)cyclopentane
Compound CAS No. 854915-47-2: (1,3-Dibromopropan-2-yl)cyclopentane
The compound with CAS No. 854915-47-2, commonly referred to as (1,3-Dibromopropan-2-yl)cyclopentane, is a unique organic compound that has garnered attention in various scientific and industrial applications. This compound is characterized by its cyclopentane ring structure, which is substituted with a dibrominated propan-2-yl group. The cyclopentane framework provides a rigid and stable structure, while the dibromopropan-2-yl substituent introduces bromine atoms at specific positions, enhancing the compound's reactivity and versatility.
Recent studies have highlighted the potential of (1,3-Dibromopropan-2-yl)cyclopentane in the field of organic synthesis. Its structure makes it an ideal precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromine atoms in the propan-2-yl group serve as excellent leaving groups, facilitating various substitution reactions. This property has been exploited in the design of novel drug candidates, where precise control over molecular architecture is crucial.
The synthesis of (1,3-Dibromopropan-2-yl)cyclopentane typically involves a multi-step process that begins with the bromination of a suitable alkyl chain. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have employed palladium-catalyzed coupling reactions to achieve higher yields and better selectivity in the formation of this compound. These methods not only reduce waste but also align with current trends toward sustainable chemical practices.
In terms of physical properties, (1,3-Dibromopropan-2-yl)cyclopentane exhibits a melting point of approximately -40°C and a boiling point around 150°C under standard conditions. Its density is about 1.3 g/cm³, making it slightly heavier than water. The compound is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various solvent systems commonly employed in organic chemistry.
The application of (1,3-Dibromopropan-2-yl)cyclopentane extends beyond pharmaceuticals. It has been utilized as an intermediate in the production of advanced materials, including polymers and specialty chemicals. For example, its ability to undergo ring-opening reactions under specific conditions has been leveraged to create novel polymeric structures with tailored mechanical properties. Additionally, its role as a building block in combinatorial chemistry has facilitated high-throughput screening for new drug leads.
From an environmental perspective, understanding the fate and transport of (1,3-Dibromopropan-2-yl)cyclopentane is essential for risk assessment purposes. Recent research has focused on its biodegradation pathways and toxicity profiles. Studies indicate that the compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less hazardous byproducts. However, further investigation is required to fully characterize its environmental impact and ensure safe handling practices.
In conclusion, (1,3-Dibromopropan-2-yl)cyclopentane (CAS No. 854915-47-) stands out as a versatile compound with significant potential across multiple industries. Its unique structure and reactivity make it a valuable tool in organic synthesis and material science. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing modern chemistry.
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